![molecular formula C29H30N4O7S B12386072 2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)
2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[205329,1213,7011,15025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid typically involves multiple steps, including the formation of its various rings and the introduction of functional groups. The reaction conditions may include specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions would vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic pathways.
Biology
In biology, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry
In industry, it might be used in the production of specialized materials or as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity, or participating in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with multiple rings and functional groups. Examples could include certain natural products or synthetic analogs.
Propriétés
Formule moléculaire |
C29H30N4O7S |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27λ6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid |
InChI |
InChI=1S/C29H30N4O7S/c1-18-12-22-15-26-29(18)30-31-32(26)8-9-38-10-11-39-24-6-7-27-23(14-24)17-33(41(36,37)40-27)19(2)20-4-3-5-21(13-20)25(22)16-28(34)35/h3-7,12-15,19,25H,8-11,16-17H2,1-2H3,(H,34,35)/t19-,25+/m1/s1 |
Clé InChI |
YWFUTPGAHIFTLF-CLOONOSVSA-N |
SMILES isomérique |
C[C@@H]1C2=CC(=CC=C2)[C@@H](C3=CC4=C(C(=C3)C)N=NN4CCOCCOC5=CC6=C(C=C5)OS(=O)(=O)N1C6)CC(=O)O |
SMILES canonique |
CC1C2=CC(=CC=C2)C(C3=CC4=C(C(=C3)C)N=NN4CCOCCOC5=CC6=C(C=C5)OS(=O)(=O)N1C6)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



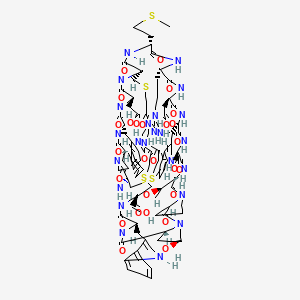
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
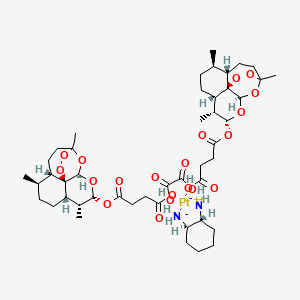
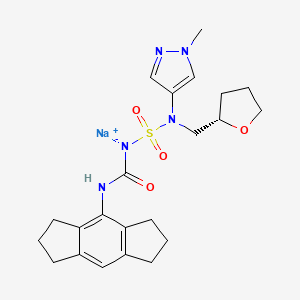
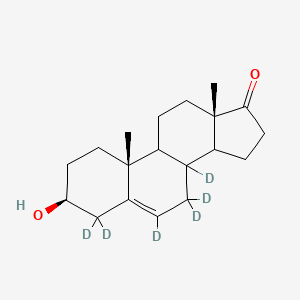
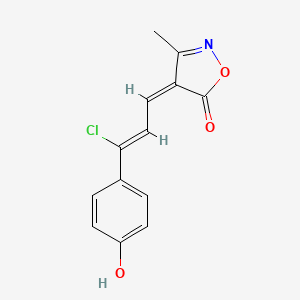
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)

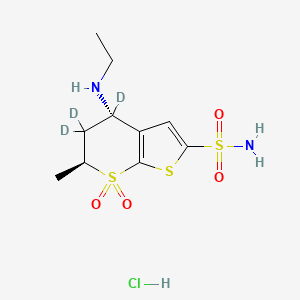
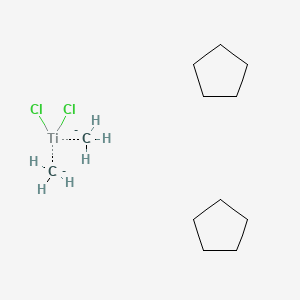
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
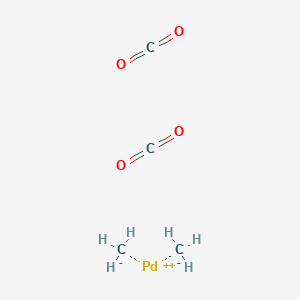
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
